molecular formula C17H14N4O4S2 B2362856 N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893351-17-2

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B2362856
M. Wt: 402.44
InChI Key: JBTDDSJJFDNVCO-UHFFFAOYSA-N
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Description

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4S2 and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the significant applications of derivatives of this compound is in the inhibition of carbonic anhydrase (CA), especially the tumor-associated isozyme CA IX. Studies have shown that certain halogenated derivatives, including those related to thiadiazole sulfonamides, are potent inhibitors of CA IX, offering a pathway to design antitumor agents. These compounds have been synthesized from corresponding anilines through acetylation and chlorosulfonylation, showcasing a diverse inhibition profile against different isozymes of CA, suggesting their potential in cancer therapy (Ilies et al., 2003).

Intramolecular Cyclization

The compound's framework facilitates intramolecular cyclization reactions, leading to the synthesis of novel heterocyclic structures. For example, the reaction of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases has yielded new cyclic compounds through intramolecular cyclization, demonstrating the compound's role in generating novel chemical entities with potential biological activities (Remizov et al., 2019).

Antiprotozoal Activity

Derivatives of the compound have also been investigated for their antiprotozoal activity, with some showing strong DNA affinities and potent in vitro activity against various protozoal pathogens. These findings underscore the compound's utility in developing new antiprotozoal agents with effective in vivo activity in models of protozoal infections (Ismail et al., 2004).

Synthesis and Antimicrobial Activity

The compound's structural framework has been utilized in synthesizing new molecules with potential antimicrobial activity. For instance, N-(thiazol-2-yl)furan-2-carboxamide and its derivatives have been synthesized and investigated for their antimicrobial properties, showing efficacy against a range of microorganisms. This research highlights the compound's contribution to developing new antimicrobial agents (Cakmak et al., 2022).

properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c1-10(22)11-4-6-12(7-5-11)18-14(23)9-26-17-21-20-16(27-17)19-15(24)13-3-2-8-25-13/h2-8H,9H2,1H3,(H,18,23)(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDDSJJFDNVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

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